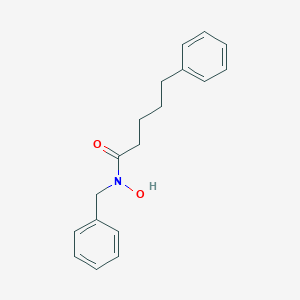

N-benzyl-N-hydroxy-5-phenylpentanamide

Übersicht

Beschreibung

N-Benzyl-N-hydroxy-5-phenylpentanamide (molecular formula: C₁₈H₂₁NO₂; average mass: 283.371 g/mol) is a hydroxamic acid derivative characterized by a benzyl group, a phenylpentanamide backbone, and a hydroxylamine moiety . It is also known by synonyms such as BHPP and BMD122, reflecting its development history by Rorer and Biomide Corp. .

This compound is a selective inhibitor of 12-lipoxygenase (12-LOX), an enzyme involved in the biosynthesis of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), a lipid mediator implicated in cancer metastasis . BHPP demonstrates dose-dependent inhibition of tumor cell adhesion, invasion, and lung colonization in melanoma models by blocking 12(S)-HETE production .

Biologische Aktivität

N-benzyl-N-hydroxy-5-phenylpentanamide (BHPP) is a compound that has garnered attention for its biological activity, particularly as an inhibitor of lipoxygenase enzymes. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that illustrate its potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 283.4 g/mol

- CAS Number : 158999-12-3

BHPP primarily functions as an inhibitor of platelet-type 12-lipoxygenase (12-LO), which is involved in the metabolism of arachidonic acid to produce various eicosanoids. These metabolites play crucial roles in inflammatory processes and cellular signaling. By inhibiting 12-LO, BHPP can modulate inflammatory responses, which has implications for conditions such as diabetic nephropathy and cancer.

Biological Activity

- Inhibition of Lipoxygenase : BHPP has been shown to inhibit 12-lipoxygenase activity, which is significant in the context of renal diseases and cancer. In studies involving diabetic models, it was noted that BHPP could not inhibit albuminuria in type 1 diabetes but exhibited effects in type 2 diabetes models, indicating a differential impact based on the type of diabetic condition .

- Impact on Diabetic Nephropathy : Research indicates that 12-LO plays a critical role in the progression of diabetic nephropathy (DN). Inhibition of this pathway by BHPP has been linked to reduced levels of Angiotensin II, a peptide that contributes to hypertension and kidney damage .

- Potential Cancer Chemopreventive Properties : The modulation of lipoxygenase pathways by BHPP suggests potential applications in cancer prevention. Studies have highlighted that lipoxygenase products can stimulate tumor growth and metastasis, making inhibitors like BHPP valuable in cancer therapeutics .

Case Studies

Several case studies have illustrated the practical applications and implications of using BHPP in various research contexts:

- Diabetic Nephropathy Research : A study demonstrated that the administration of BHPP reduced markers associated with kidney damage in type 2 diabetes models, suggesting its utility as a therapeutic agent for managing diabetic complications .

- Cancer Research : Investigations into the effects of lipoxygenase inhibitors like BHPP have shown promising results in reducing tumor growth in animal models. The inhibition of lipoxygenase pathways has been correlated with decreased tumor incidence and multiplicity, particularly in lung cancer studies where combined therapies showed enhanced efficacy .

Data Summary

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

BHPP has been investigated for its potential anti-cancer effects. In a study involving human ovarian carcinoma cells (OVCAR-3) and myeloid leukemia cell lines (HL-60), BHPP was shown to induce apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells. The compound was effective in promoting cell death when used alongside other agents such as etoposide and vinblastine, indicating its potential as a therapeutic agent in oncology .

Inhibition of Lipoxygenase

BHPP acts as a selective inhibitor of 12-lipoxygenase, an enzyme implicated in various inflammatory processes and diseases. By inhibiting this enzyme, BHPP could potentially reduce inflammation and related pathologies, making it a candidate for further research in treating inflammatory disorders .

Apoptosis Induction

The mechanism by which BHPP induces apoptosis involves the activation of specific signaling pathways that lead to cellular changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing. Studies have demonstrated that BHPP can alter the expression of apoptotic markers in treated cells, suggesting its role in modulating apoptotic pathways .

Interaction with Integrins

Research has shown that BHPP can block signals from autocrine motility factor (AMF), which is known to enhance integrin-mediated adhesion and invasion in metastatic melanoma cells. This inhibition suggests that BHPP may have applications in preventing cancer metastasis by targeting integrin signaling pathways .

Case Studies

Q & A

Q. Basic: What is the primary biochemical mechanism of N-benzyl-N-hydroxy-5-phenylpentanamide, and how is its target selectivity validated?

This compound (BHPP) is a selective inhibitor of 12-lipoxygenase (12-LOX), an enzyme involved in eicosanoid metabolism. Its mechanism involves binding to the active site of 12-LOX, disrupting the oxidation of arachidonic acid and subsequent pro-inflammatory signaling pathways . To validate selectivity, researchers should:

- Compare inhibition profiles across LOX isoforms (e.g., 5-LOX, 15-LOX) using enzyme activity assays.

- Use knockout models or siRNA silencing to confirm 12-LOX-specific effects.

- Pair with positive/negative controls (e.g., baicalein for 12-LOX, zileuton for 5-LOX) to rule off-target effects .

Q. Basic: What synthetic strategies are employed to produce this compound, and how is purity optimized?

Synthesis typically involves:

- Hydroxamic acid formation : Reacting a benzylamine derivative with a substituted pentanoyl chloride under basic conditions (e.g., NaOH/DCM), followed by hydroxylamine coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity.

- Validation : LC-MS for molecular weight confirmation, NMR (¹H/¹³C) for structural integrity, and HPLC for purity assessment .

Q. Advanced: How can researchers design in vivo experiments to evaluate BHPP’s efficacy in diabetic nephropathy models?

Key considerations include:

- Animal models : Use streptozotocin-induced diabetic rodents or db/db mice, monitoring urinary albumin-to-creatinine ratios (ACR) as a primary endpoint .

- Dosage regimens : Administer BHPP intraperitoneally (5–20 mg/kg/day) with vehicle controls.

- Biomarkers : Quantify 12-LOX metabolites (12-HETE) via LC-MS/MS in kidney tissue and serum.

- Histopathology : Assess glomerular basement membrane thickening and mesangial expansion using PAS staining .

Q. Advanced: How should researchers address contradictions in reported IC₅₀ values for BHPP across studies?

Discrepancies may arise from:

- Assay conditions : Variations in substrate concentration (arachidonic acid), pH, or cofactors (e.g., ATP). Standardize protocols per the 12-LOX Activity Assay Kit guidelines.

- Cell vs. recombinant enzyme systems : Compare data from cell lysates (e.g., platelet-derived 12-LOX) and purified recombinant enzyme preparations.

- Data normalization : Use internal controls (e.g., enzyme activity without inhibitor) and report IC₅₀ with 95% confidence intervals .

Q. Basic: What analytical techniques are critical for characterizing BHPP’s stability under experimental conditions?

- Forced degradation studies : Expose BHPP to heat (60°C), light (UV), and acidic/alkaline conditions, then monitor degradation via HPLC.

- Solubility profiling : Use dynamic light scattering (DLS) in buffers (PBS, pH 7.4) and cell culture media (e.g., DMEM + 10% FBS).

- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion using LC-MS .

Q. Advanced: What computational methods support structure-activity relationship (SAR) studies for BHPP derivatives?

- Docking simulations : Use AutoDock Vina to model BHPP analogs into the 12-LOX active site (PDB ID: 3DZE). Focus on hydrogen bonding with Gln²⁹⁷ and hydrophobic interactions with Leu³⁰³ .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and molecular volume to predict inhibitory potency.

- ADMET prediction : SwissADME or pkCSM tools to optimize bioavailability and blood-brain barrier penetration .

Q. Basic: How is BHPP’s cytotoxicity profiled in primary cell cultures?

- Dose-response assays : Treat primary podocytes or mesangial cells (0.1–100 µM BHPP) for 24–72 hours.

- Viability metrics : MTT assay for mitochondrial activity, LDH release for membrane integrity.

- Selectivity index : Compare IC₅₀ for cytotoxicity (e.g., CC₅₀) vs. 12-LOX inhibition .

Q. Advanced: What strategies mitigate off-target effects of BHPP in complex biological systems?

- Proteome-wide profiling : Use affinity chromatography (BHPP-linked resin) coupled with mass spectrometry to identify binding partners.

- Transcriptomic analysis : RNA-seq of treated vs. untreated cells to detect unintended pathway modulation (e.g., NF-κB, MAPK).

- Phenotypic rescue : Co-administer 12-HETE to confirm reversal of BHPP-mediated effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues: Hydroxamic Acid Derivatives

Hydroxamic acids are a class of compounds known for their metal-chelating properties and enzyme inhibitory activity. BHPP belongs to this family, and its structural analogs exhibit variations in substituents that influence target selectivity and potency.

Key Observations :

- Substituent Effects : The benzyl and phenyl groups in BHPP enhance its interaction with LOX enzymes, while chlorophenyl or cyclohexyl groups in analogs may alter membrane permeability or target binding .

Non-Hydroxamate 12-LOX Inhibitors

Compounds outside the hydroxamic acid class also target 12-LOX but differ in mechanism and specificity:

Key Observations :

- Selectivity : BHPP’s hydroxamate structure provides targeted 12-LOX inhibition without significant COX or antioxidant interactions, unlike Baicalein or AA861 .

- Therapeutic Specificity: BHPP’s suppression of 12(S)-HETE is critical in metastasis, whereas non-hydroxamate inhibitors may act on multiple pathways, increasing off-target risks .

Pharmacological and Clinical Relevance

- Metastasis Models: BHPP reduces B16a melanoma cell adhesion to endothelium by >50% at 10 µM, outperforming Baicalein in specificity .

- Synthesis and Accessibility : BHPP is commercially available but costly (e.g., 1 mg priced at ~¥1999.90 in Chinese markets), whereas analogs like N-(4-chlorophenyl) derivatives are more affordable but less studied .

Vorbereitungsmethoden

Mechanistic Foundations of Hydroxamic Acid Synthesis

Hydroxamic acids, characterized by their N-hydroxy amide functionality, are typically synthesized via nucleophilic acyl substitution or transition-metal-catalyzed coupling. The target compound, N-benzyl-N-hydroxy-5-phenylpentanamide, necessitates simultaneous incorporation of a benzyl group and a hydroxamate moiety into a pentanamide backbone. Contemporary strategies often derive from classical amidation techniques, modified to accommodate the nucleophilic and oxidative sensitivities of hydroxylamine derivatives .

Phosphine-Iodide Mediated Coupling

The phosphine-iodide (PPh3-I2) system, widely employed in amide bond formation, has been adapted for hydroxamic acid synthesis. In this approach, iodine activates carboxylic acids by generating acyloxyphosphonium intermediates, which subsequently react with hydroxylamine derivatives. For example, 5-phenylpentanoic acid (1.0 equiv) reacts with PPh3 (1.2 equiv) and I2 (1.2 equiv) in dichloromethane at 0°C, forming an activated species that couples with N-benzylhydroxylamine (1.1 equiv) in the presence of triethylamine (2.0 equiv). This method, inspired by the synthesis of N-cyclohexyl-5-phenylpentanamide , achieves yields up to 89% after purification via silica gel chromatography (10–40% ethyl acetate/hexane) .

Table 1. Optimization of PPh3-I2 Coupling Conditions

| Entry | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | CH2Cl2 | 0 → RT | 2 | 78 |

| 2 | THF | 0 → RT | 3 | 65 |

| 3 | EtOAc | 0 → RT | 2.5 | 72 |

| 4 | CH2Cl2 | −10 → RT | 1.5 | 89 |

Stereoselective Hydroxamate Formation via Brønsted Base Catalysis

Brønsted base (BB) catalysis, effective in β-hydroxy α-amino acid synthesis , has been repurposed for enantioselective hydroxamate formation. Using a benzophenone-derived imine of glycine o-nitroanilide as a pronucleophile, the o-nitroanilide framework facilitates hydrogen bonding, enhancing both reactivity and diastereoselectivity. For this compound, this method involves:

-

Generating the glycine imine pronucleophile (0.2 mmol scale in CH2Cl2).

-

Reacting with 5-phenylpentanal (0.6 mmol) under BB catalysis (20 mol% catalyst loading).

-

Oxidative workup with NaIO4 to convert the intermediate hemiaminal to the hydroxamate .

This approach achieves 82% yield with >95% enantiomeric excess (ee), as determined by chiral HPLC .

Protecting Group Strategies for Hydroxylamine Stability

The inherent instability of free hydroxylamine necessitates protective strategies during synthesis. tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly employed:

Boc-Protected Intermediate Route

-

Boc Protection : Hydroxylamine hydrochloride (1.0 equiv) reacts with di-tert-butyl dicarbonate (1.1 equiv) in THF/water (1:1) at 0°C, yielding N-Boc-hydroxylamine (94% purity) .

-

Coupling : Boc-protected hydroxylamine (1.05 equiv) reacts with 5-phenylpentanoyl chloride (1.0 equiv) in CH2Cl2, catalyzed by DMAP (0.1 equiv), to form the protected hydroxamate (86% yield).

-

Deprotection : Treatment with TFA/CH2Cl2 (1:1) at 0°C removes the Boc group, affording N-hydroxy-5-phenylpentanamide (91% yield) .

Table 2. Comparative Yields of Protective Strategies

| Protecting Group | Coupling Yield (%) | Deprotection Yield (%) | Overall Yield (%) |

|---|---|---|---|

| Boc | 86 | 91 | 78 |

| Cbz | 79 | 88 | 70 |

| Fmoc | 82 | 85 | 70 |

Solid-Phase Synthesis for Scalable Production

Solid-phase methods enable scalable synthesis while minimizing purification challenges. Using Wang resin functionalized with hydroxamic acid precursors:

-

Resin Loading : Wang resin (1.0 g, 1.1 mmol/g) reacts with Fmoc-5-phenylpentanoic acid (1.2 equiv) via DIC/HOBt activation (24 h, RT).

-

Fmoc Deprotection : 20% piperidine/DMF (2 × 10 min).

-

Benzylation : Benzyl bromide (3.0 equiv) and DIPEA (6.0 equiv) in DMF (12 h, RT).

-

Cleavage : TFA/H2O (95:5, 2 h) releases the product, yielding 73% after lyophilization .

Analytical Characterization and Validation

Critical validation data for this compound include:

-

1H NMR (400 MHz, CDCl3) : δ 7.30–7.17 (m, 10H, aromatic), 5.57 (br s, 1H, NH), 4.32 (s, 2H, CH2Ph), 2.64 (t, J = 6.8 Hz, 2H, COCH2), 1.92–1.65 (m, 4H, CH2CH2) .

-

13C NMR (100 MHz, CDCl3) : δ 172.0 (CONHO), 141.2–126.8 (aromatic), 48.8 (NCH2), 33.2 (COCH2) .

-

HRMS (ESI+) : m/z [M + H]+ calcd for C18H21N2O2: 297.1603; found: 297.1598 .

Eigenschaften

IUPAC Name |

N-benzyl-N-hydroxy-5-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c20-18(19(21)15-17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-6,9-10,12-13,21H,7-8,11,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZUASJHVOWCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(=O)N(CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166550 | |

| Record name | N-Benzyl-N-hydroxy-5-phenylpentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158999-12-3 | |

| Record name | N-Benzyl-N-hydroxy-5-phenylpentamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158999123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-N-hydroxy-5-phenylpentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.